L-Alanine-13C3

Catalog No.
S766246
CAS No.
100108-77-8
M.F
C3H7NO2
M. Wt
92.072 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Alanine-13C3

CAS Number

100108-77-8

Product Name

L-Alanine-13C3

IUPAC Name

(2S)-2-amino(1,2,3-13C3)propanoic acid

Molecular Formula

C3H7NO2

Molecular Weight

92.072 g/mol

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1

InChI Key

QNAYBMKLOCPYGJ-GCCOVPGMSA-N

SMILES

CC(C(=O)O)N

Synonyms

L-Alanine-1,2,3-13C3

Canonical SMILES

CC(C(=O)O)N

Isomeric SMILES

[13CH3][13C@@H]([13C](=O)O)N
  • L-Alanine-13C3 is a non-essential amino acid containing three carbon atoms enriched with the stable isotope carbon-13 (¹³C) [, ].
  • The "L" denotes the stereochemistry, indicating the left-handed form, which is the biologically active form in humans [].
  • L-alanine is involved in various metabolic processes, including sugar and acid metabolism, immune function, and energy provision for muscles and the nervous system [].

Molecular Structure Analysis

  • L-Alanine-13C3 has the same basic structure as L-alanine: a central carbon atom bonded to a methyl group (CH₃), an amino group (NH₂), a carboxylic acid group (COOH), and a hydrogen atom (H) [].
  • The key feature is the enrichment of three specific carbon atoms with ¹³C. This isotopic substitution alters the compound's mass slightly and allows for detection using techniques like mass spectrometry [].

Chemical Reactions Analysis

  • Synthesis: L-Alanine-13C3 can be synthesized through various methods, including enzymatic reactions or chemical synthesis using ¹³C-enriched precursors [].

  • Due to the proprietary nature of these processes, specific balanced chemical equations are not publicly available.

  • Other Reactions: L-Alanine-13C3 participates in the same reactions as regular L-alanine within biological systems. These include transamination, where the amino group is transferred to other molecules, and decarboxylation, where the carboxylic acid group is removed.


Physical And Chemical Properties Analysis

  • Data on the specific properties of L-Alanine-13C3 is scarce due to its use as a research tool. However, it's expected to have similar properties to L-alanine, with a slight increase in mass due to the ¹³C enrichment [].
  • L-alanine has a melting point of around 314 °C (decomposition) and is soluble in water [].

L-Alanine-13C3 is primarily used as a tracer molecule in scientific research. The ¹³C enrichment allows scientists to track the metabolism and fate of L-alanine within cells or organisms []. This is particularly valuable in studies of:

  • Metabolism: By measuring the incorporation of ¹³C into various metabolites, researchers can gain insights into metabolic pathways and identify potential bottlenecks or dysfunctions [].
  • Proteomics: L-Alanine-13C3 can be used to label proteins during cell culture, allowing researchers to study protein turnover, degradation rates, and interactions with other molecules [].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • L-Alanine-13C3 is valuable in NMR studies due to the unique magnetic properties of ¹³C compared to the more abundant carbon-12 isotope. This allows researchers to selectively "label" specific sites within a molecule, including proteins, with ¹³C, enabling detailed analysis of their structure, dynamics, and interactions with other molecules.

Metabolic Studies:

  • By incorporating L-Alanine-13C3 into cell cultures or organisms, researchers can track the fate of the labeled ¹³C atoms through metabolic pathways. This helps to elucidate the mechanisms and dynamics of various biochemical processes, such as glucose metabolism, protein synthesis, and energy production.

Proteomics:

  • L-Alanine-13C3 can be used to specifically label proteins in living cells or tissues. This allows scientists to study protein expression levels, post-translational modifications, and protein-protein interactions using advanced proteomic techniques like mass spectrometry.

Drug Discovery and Development:

  • L-Alanine-13C3 can be incorporated into the design and development of new drugs. This allows researchers to track the interaction of drugs with target molecules or enzymes within cells, providing valuable insights into their efficacy and potential side effects.

XLogP3

-3

Wikipedia

L-(~13~C_3_)Alanine

Dates

Modify: 2023-08-15

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